4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI)
Brand Name: Vulcanchem
CAS No.: 162046-63-1
VCID: VC0062523
InChI: InChI=1S/C8H9NO2/c1-11-6-8-4-7(5-10)2-3-9-8/h2-5H,6H2,1H3
SMILES: COCC1=NC=CC(=C1)C=O
Molecular Formula: C8H9NO2
Molecular Weight: 151.165

4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI)

CAS No.: 162046-63-1

Cat. No.: VC0062523

Molecular Formula: C8H9NO2

Molecular Weight: 151.165

* For research use only. Not for human or veterinary use.

4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) - 162046-63-1

Specification

CAS No. 162046-63-1
Molecular Formula C8H9NO2
Molecular Weight 151.165
IUPAC Name 2-(methoxymethyl)pyridine-4-carbaldehyde
Standard InChI InChI=1S/C8H9NO2/c1-11-6-8-4-7(5-10)2-3-9-8/h2-5H,6H2,1H3
Standard InChI Key OALHUWCGJSOYOS-UHFFFAOYSA-N
SMILES COCC1=NC=CC(=C1)C=O

Introduction

4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI), is an organic compound belonging to the pyridine derivatives class. It features a pyridine ring substituted with a carboxaldehyde group and a methoxymethyl group at the second position. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique functional groups, which include both aldehyde and ether functionalities.

Functional Groups

  • Aldehyde Group: Facilitates reactions typical of aldehydes, such as condensation and nucleophilic addition.

  • Methoxymethyl Group: Contributes to the compound's reactivity and potential biological activity due to its ether functionality.

Synthesis Methods

The synthesis of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- can be approached through several methods, often involving the reaction of isonicotinic acid or similar precursors with methoxymethyl groups under controlled conditions. Solvents like ethanol may be used to facilitate the dissolution of reactants.

Chemical Reactions

This compound can participate in various chemical reactions, including:

  • Condensation Reactions: Often require acidic catalysts to promote nucleophilic attack on the carbonyl carbon.

  • Nucleophilic Addition: Typical for aldehydes, allowing the formation of new carbon-nitrogen or carbon-carbon bonds.

Potential Applications

4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- has potential applications in:

  • Pharmaceuticals: Due to its unique structure, it may serve as a precursor for synthesizing drugs with specific biological activities.

  • Organic Synthesis: Its functional groups make it a versatile intermediate for constructing complex organic molecules.

Comparison with Related Compounds

Compound NameCAS NumberUnique Features
4-Pyridinecarboxaldehyde872-85-5Basic pyridine aldehyde without substitution
2-Pyridinecarboxaldehyde626-43-7Different position for carboxaldehyde group
3-Pyridinecarboxaldehyde100-20-9Substituent at the third position
4-Methoxy-6-methylpyridine-2-carbaldehyde75358-79-1Contains methoxy and methyl groups

Research Findings

While specific biological activity data for 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- is limited, its unique structure suggests potential for further empirical studies to elucidate its effects on biological systems. The compound's reactivity and potential applications in pharmaceuticals and organic synthesis make it an interesting subject for ongoing research.

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